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Compound of Interest

Compound Name: 2,4,6-Trimethylphenol

Cat. No.: B147578 Get Quote

Introduction
2,4,6-Trimethylphenol, also known as mesitol, is an aromatic organic compound with a wide

range of applications, from being a key intermediate in the synthesis of Vitamin E to its use in

the production of polymers and as an antioxidant.[1] Its unique chemical structure, with three

methyl groups ortho and para to the hydroxyl group, imparts specific physical and chemical

properties that are of significant interest to researchers in various fields. This technical guide

provides a comprehensive overview of the physical and chemical properties of 2,4,6-
trimethylphenol, detailed experimental protocols for its synthesis and analysis, and an

exploration of its biological relevance, particularly its interaction with cyclooxygenase (COX)

enzymes.

Physicochemical Properties
2,4,6-Trimethylphenol is a white to light yellow crystalline solid with a characteristic phenolic

odor.[2][3] The presence of the three methyl groups on the aromatic ring significantly influences

its physical and chemical characteristics compared to unsubstituted phenol.

Physical Properties
A summary of the key physical properties of 2,4,6-trimethylphenol is presented in Table 1.
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Property Value Reference(s)

Molecular Formula C₉H₁₂O [4]

Molecular Weight 136.19 g/mol [4]

Appearance

White to light yellow needle-

like crystals or pale red-brown

crystalline powder

[2][3]

Melting Point 70-74 °C [3]

Boiling Point 220 °C (at 760 mmHg) [3]

Density 0.9809 g/cm³ (estimate) [2]

Vapor Pressure 0.1 mmHg at 25 °C (estimate) [3]

Flash Point 96.67 °C [3]

Water Solubility 1.008 g/L at 25 °C [2]

Solubility in Organic Solvents
Very soluble in ether and

ethanol.
[4]

logP (o/w) 2.73 [3]

pKa 10.88 at 25 °C [4]

Spectral Data
The spectral data for 2,4,6-trimethylphenol are crucial for its identification and

characterization.
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Spectroscopy Key Features

¹H NMR
Signals corresponding to the aromatic protons

and the methyl group protons.

¹³C NMR

Signals for the aromatic carbons, methyl

carbons, and the carbon bearing the hydroxyl

group.

Infrared (IR)

Characteristic peaks for the O-H stretching of

the phenolic hydroxyl group and C-H and C=C

stretching of the aromatic ring.

Mass Spectrometry (MS)

A molecular ion peak corresponding to its

molecular weight, along with characteristic

fragmentation patterns.

Chemical Properties and Reactivity
The chemical behavior of 2,4,6-trimethylphenol is dictated by the interplay between the

activating hydroxyl group and the steric and electronic effects of the three methyl groups.

Antioxidant Activity
2,4,6-Trimethylphenol is known for its antioxidant properties. The electron-donating methyl

groups enhance the stability of the phenoxyl radical formed upon hydrogen donation, making it

an effective radical scavenger.[1] This property is central to its use as an antioxidant in various

industrial applications.

Electrophilic Aromatic Substitution
The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution,

directing incoming electrophiles to the remaining unsubstituted positions (meta to the hydroxyl

group). However, the steric hindrance from the two ortho-methyl groups can influence the

regioselectivity of these reactions. A notable example is its bromination.

Oxidation
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2,4,6-Trimethylphenol can be oxidized to form various products depending on the oxidizing

agent and reaction conditions. For instance, it is readily oxidized by singlet oxygen in aqueous

solutions.[5] Oxidation with Fe(III) aquacomplexes leads to the formation of 2,6-dimethyl-4-

(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde.[6]

Experimental Protocols
This section provides detailed methodologies for key experiments related to 2,4,6-
trimethylphenol.

Synthesis of 2,4,6-Trimethylphenol (Industrial Method
Adaptation)
The primary industrial method for synthesizing 2,4,6-trimethylphenol is the gas-phase

alkylation of phenol with methanol over a metal oxide catalyst.[1] While specialized equipment

is required for a gas-phase reaction, the principles can be adapted for a laboratory setting

using a packed-bed reactor.

Materials:

Phenol

Methanol

Magnesium oxide (MgO) catalyst

Packed-bed reactor tube (e.g., quartz or stainless steel)

Tube furnace

Syringe pump

Condenser and collection flask

Inert gas supply (e.g., Nitrogen)

Procedure:
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Pack the reactor tube with a known amount of MgO catalyst.

Place the reactor tube in the tube furnace and heat to the reaction temperature (400-500 °C)

under a flow of inert gas.[1]

Prepare a feed solution of phenol and methanol with a specific molar ratio (e.g., 1:5 to 1:15).

[7]

Using a syringe pump, introduce the feed solution into the heated reactor at a controlled flow

rate.

The vaporized reactants pass over the catalyst bed, where the alkylation reaction occurs.

The product stream exits the reactor and is passed through a condenser to liquefy the

products.

Collect the liquid product in a chilled collection flask.

The crude product can be analyzed by GC-MS and purified by distillation or recrystallization.

Purification by Recrystallization
Materials:

Crude 2,4,6-trimethylphenol

Ethanol

Water

Erlenmeyer flasks

Hot plate

Buchner funnel and filter flask

Procedure:
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Dissolve the crude 2,4,6-trimethylphenol in a minimal amount of hot ethanol in an

Erlenmeyer flask.[8]

Heat the solution to boiling to ensure complete dissolution.

Slowly add hot water to the boiling ethanol solution until the solution becomes slightly cloudy

(the cloud point), indicating saturation.[8]

If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the

precipitate.

Remove the flask from the heat and allow it to cool slowly to room temperature.

Further cool the flask in an ice bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]

Wash the crystals with a small amount of cold ethanol-water mixture.

Dry the crystals in a desiccator or a vacuum oven.

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)
Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Capillary column suitable for phenol analysis (e.g., HP-5ms).[9]

Sample Preparation:

Dissolve a known amount of the 2,4,6-trimethylphenol sample in a suitable solvent (e.g.,

dichloromethane or methanol).

If necessary, perform a derivatization step (e.g., silylation) to improve chromatographic

performance, although this is not always required for phenols.
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Prepare a series of calibration standards of known concentrations.

GC-MS Conditions (Typical):

Injector Temperature: 250 °C

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp

up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

Carrier Gas: Helium at a constant flow rate.

MS Ion Source Temperature: 230 °C

MS Quadrupole Temperature: 150 °C

Scan Range: m/z 40-400

Data Analysis:

Identify the 2,4,6-trimethylphenol peak based on its retention time and mass spectrum.

Quantify the amount of 2,4,6-trimethylphenol by comparing the peak area to the calibration

curve.

Electrophilic Bromination
Materials:

2,4,6-trimethylphenol

Bromine

Carbon tetrachloride

Reaction flask with a dropping funnel and a condenser

Water bath

Procedure:
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Dissolve 2,4,6-trimethylphenol (1 mole) in carbon tetrachloride in the reaction flask.[2]

Cool the flask in a water bath to 20-26 °C.[2]

Slowly add bromine (4.5 moles) to the solution over 15 minutes. Hydrogen bromide gas will

be evolved.[2]

After the addition is complete, heat the reaction mixture to 70-75 °C and maintain this

temperature for 2 hours.[2]

Remove any unreacted bromine by distillation.

Cool the solution to 25 °C to allow the product, 3,5-dibromo-2,4,6-trimethylphenol, to
crystallize.

Collect the solid product by filtration and dry it under vacuum.[2]

Biological Relevance and Signaling Pathways
Precursor to Vitamin E
2,4,6-Trimethylphenol is a valuable starting material in the industrial synthesis of Vitamin E (α-

tocopherol). It can be converted to 2,3,6-trimethylphenol, which is a key precursor for the

synthesis of trimethylhydroquinone, a crucial intermediate in the production of Vitamin E.[10]

[11]

Interaction with Cyclooxygenase (COX) Enzymes
Recent computational studies have shed light on the potential interaction of 2,4,6-
trimethylphenol with the cyclooxygenase-2 (COX-2) enzyme.[12] COX-2 is a key enzyme in

the inflammatory pathway, responsible for the synthesis of prostaglandins. The model suggests

that 2,4,6-trimethylphenol can bind within the hydrophobic channel of the COX-2 active site.

[12] This binding could potentially block the access of the natural substrate, arachidonic acid, to

the active site, thereby inhibiting the production of pro-inflammatory prostaglandins.[12]

Materials:

COX-2 enzyme (human recombinant)
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Arachidonic acid (substrate)

2,4,6-trimethylphenol (test compound)

Known COX-2 inhibitor (e.g., celecoxib) as a positive control

Assay buffer

Detection system (e.g., ELISA kit for prostaglandin E2)[13]

Procedure:

Prepare solutions of the COX-2 enzyme, arachidonic acid, and 2,4,6-trimethylphenol at

various concentrations in the assay buffer.

In a multi-well plate, add the COX-2 enzyme to each well.

Add the test compound (2,4,6-trimethylphenol) or the positive control to the respective

wells and incubate for a defined period.

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

Allow the reaction to proceed for a specific time at a controlled temperature.

Stop the reaction.

Measure the amount of prostaglandin E2 produced using an ELISA kit according to the

manufacturer's instructions.[13]

Calculate the percentage of COX-2 inhibition for each concentration of 2,4,6-
trimethylphenol and determine the IC₅₀ value.

Visualizations
Workflow for Synthesis and Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Note_Utilizing_2_4_6_Triphenyl_1_hexene_as_an_Analytical_Standard_for_the_GC_MS_Analysis_of_Potential_Endocrine_Disrupting_Compounds.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trimethylphenol
https://www.davidpublisher.com/Public/uploads/Contribute/55dd51c908099.pdf
https://pubs.rsc.org/en/content/articlelanding/2006/nj/b514691g
https://pubs.rsc.org/en/content/articlelanding/2006/nj/b514691g
https://patents.google.com/patent/WO2015197586A1/en
https://patents.google.com/patent/WO2015197586A1/en
https://web.mnstate.edu/jasperse/chem355/recrystallization-2.doc.pdf
https://www.agilent.com/cs/library/applications/an-hazardous-chemicals-gc-ms-8890-7000d-5994-3748en-agilent.pdf
https://patents.google.com/patent/US3968172A/en
https://patents.google.com/patent/US3968172A/en
https://sciact.nioch.nsc.ru/public/article/5674/en
https://sciact.nioch.nsc.ru/public/article/5674/en
https://www.researchgate.net/figure/Active-compound-2-4-6-trimethylphenol-bound-in-the-cyclooxygenase-active-site-channel-of_fig3_229571552
https://www.thepharmajournal.com/archives/2016/vol5issue8/PartA/5-7-22-172.pdf
https://www.benchchem.com/product/b147578#physical-and-chemical-properties-of-2-4-6-trimethylphenol
https://www.benchchem.com/product/b147578#physical-and-chemical-properties-of-2-4-6-trimethylphenol
https://www.benchchem.com/product/b147578#physical-and-chemical-properties-of-2-4-6-trimethylphenol
https://www.benchchem.com/product/b147578#physical-and-chemical-properties-of-2-4-6-trimethylphenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147578?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

